![molecular formula C11H10ClN B1621000 2-Chloro-3-ethylquinoline CAS No. 67525-28-4](/img/structure/B1621000.png)
2-Chloro-3-ethylquinoline
Overview
Description
2-Chloro-3-ethylquinoline is an organic compound with the empirical formula C11H10ClN and a molecular weight of 191.66 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-ethylquinoline can be represented by the SMILES stringCCc1cc2ccccc2nc1Cl
. This indicates that the molecule consists of a quinoline core with a chlorine atom at the 2-position and an ethyl group at the 3-position . Physical And Chemical Properties Analysis
2-Chloro-3-ethylquinoline is a solid substance . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Relevant Papers One relevant paper titled “Syntheses of quinolines and their derivatives from α,β-unsaturated aldehydes” discusses the synthesis of quinoline derivatives . Another paper titled “Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives” could provide insights into the synthesis and potential applications of compounds similar to 2-Chloro-3-ethylquinoline . Further analysis of these papers could provide more detailed information.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
2-Chloro-3-ethylquinoline is a valuable scaffold in drug discovery due to its structural similarity to quinoline, which is a core structure in many pharmacologically active compounds. Its versatility allows for the synthesis of a wide range of derivatives with potential biological and pharmaceutical activities . The compound can be functionalized to create new molecules that may act as antimalarial, antibacterial, antifungal, or anticancer agents.
Synthesis of Heterocyclic Compounds
In synthetic organic chemistry, 2-Chloro-3-ethylquinoline serves as a precursor for constructing complex heterocyclic systems. These systems are often found in natural products and synthetic compounds with significant industrial applications . The chloro and ethyl groups on the quinoline ring provide reactive sites for further chemical transformations.
Material Science
Quinoline derivatives, including 2-Chloro-3-ethylquinoline, can be used in the development of materials with specific optical properties. They are used in the creation of organic light-emitting diodes (OLEDs) and other electronic devices due to their ability to conduct electricity and emit light when stimulated .
Agricultural Chemistry
The structural motifs of quinoline are found in various agrochemicals. 2-Chloro-3-ethylquinoline could be utilized to synthesize compounds with herbicidal, insecticidal, or fungicidal properties, contributing to the protection of crops and increasing agricultural productivity .
Environmental Chemistry
Derivatives of 2-Chloro-3-ethylquinoline may be explored for their potential use in environmental remediation. They could be part of the synthesis of sensors or absorbents that detect or remove hazardous substances from the environment .
Catalysis
In the field of catalysis, 2-Chloro-3-ethylquinoline might be used to develop novel catalysts for organic reactions. These catalysts can increase the efficiency of chemical processes, reduce waste, and improve the sustainability of industrial chemistry .
Mechanism of Action
Target of Action
Quinoline derivatives, such as chloroquine, are known to target heme polymerase in malarial trophozoites
Mode of Action
This leads to the accumulation of toxic heme, killing the parasite . It’s possible that 2-Chloro-3-ethylquinoline may have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
For instance, chloroquine is known to interfere with the heme detoxification pathway in malarial parasites
Result of Action
Some quinoline derivatives have been reported to exhibit antitumor activities . They may exert their effects by up-regulating pro-apoptotic proteins, down-regulating anti-apoptotic proteins, and activating caspases, leading to apoptosis
Action Environment
It’s known that environmental factors can influence the action of various compounds through mechanisms such as epigenetic modifications
properties
IUPAC Name |
2-chloro-3-ethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDHGXTAMHZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360157 | |
Record name | 2-chloro-3-ethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24797351 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-3-ethylquinoline | |
CAS RN |
67525-28-4 | |
Record name | 2-chloro-3-ethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67525-28-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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